Rosoxacin IUPAC name and chemical synonyms
Rosoxacin IUPAC name and chemical synonyms
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the quinolone antibiotic, Rosoxacin. This document details its chemical identity, physicochemical properties, established experimental protocols, and mechanism of action.
Chemical Identity
IUPAC Name: 1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid[1][2]
CAS Number: 40034-42-2
Molecular Formula: C₁₇H₁₄N₂O₃
Molecular Weight: 294.30 g/mol [1]
Chemical Synonyms
Rosoxacin is known by several other names in scientific literature and commercial products. The table below lists its common synonyms.
| Synonym | Reference(s) |
| Acrosoxacin | [1][3][4] |
| Eradacil | [1][5] |
| Winuron | [1][5] |
| Roxadyl | [1][6] |
| Rosoxacine | [1][3] |
| Eracine | [1][5] |
| Eradacin | [1][5] |
| Rosoxacino | [1][3] |
| Rosoxacinum | [1][3] |
| Win 35,213 | [1] |
| 1-ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid | [1] |
| 1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)-3-quinolinecarboxylic acid | [1][3] |
| NSC-146617 | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of Rosoxacin is presented in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Reference(s) |
| Melting Point | 290 °C | [1][7] |
| Solubility | Water: 0.0209 mg/mL at 25 °C, 0.102 mg/mL DMSO: 20.83 mg/mL | [1][3][4] |
| pKa | Strongest Acidic: 6 Strongest Basic: 4.89 | [3] |
| LogP | 1.85, 1.89 | [3] |
Experimental Protocols
Synthesis of Rosoxacin
The synthesis of Rosoxacin can be achieved through a multi-step process:[8][9]
-
Modified Hantzsch Pyridine Synthesis: The initial step involves the reaction of ammonium acetate, two equivalents of methyl propiolate, and one equivalent of 3-nitrobenzaldehyde to form a dihydropyridine intermediate.
-
Oxidation, Saponification, Decarboxylation, and Reduction: The dihydropyridine intermediate undergoes oxidation with nitric acid, followed by saponification, decarboxylation, and reduction of the nitro group to an aniline.
-
Gould-Jacobs Reaction: The resulting aniline is then subjected to a Gould-Jacobs reaction with methoxymethylenemalonate ester to construct the 4-hydroxyquinoline ring.
-
Alkylation and Saponification: The final steps involve alkylation of the quinoline ring with ethyl iodide, followed by saponification of the ester to yield Rosoxacin.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A C18 reversed-phase column is the stationary phase of choice for separating fluoroquinolones.[5][10][11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or formic acid) is typically effective.[5][6][10] The pH of the aqueous phase should be optimized for the best peak shape and resolution.
-
Detection: UV detection in the range of 276-295 nm is a common and reliable method for quantifying fluoroquinolones.[6][10] For enhanced sensitivity, fluorescence detection can be employed.[11]
-
Sample Preparation: For the analysis of Rosoxacin in biological matrices such as plasma, a protein precipitation step using acetonitrile or methanol is generally required to remove interfering substances.[10][11]
Mechanism of Action
Rosoxacin functions as a broad-spectrum quinolone antibiotic by targeting essential bacterial enzymes.[3][4][8] The primary mechanism of action involves the inhibition of DNA gyrase (bacterial topoisomerase II) and topoisomerase IV.[1][3][4][12] These enzymes are crucial for processes such as DNA replication, transcription, repair, and recombination in bacteria.[1][3][12] By binding to and inhibiting these enzymes, Rosoxacin effectively halts these vital cellular functions, ultimately leading to bacterial cell death.[1][12] This targeted action makes it effective against a range of Gram-negative and some Gram-positive bacteria.[1][12][13]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Rosoxacin in bacteria.
Caption: Mechanism of action of Rosoxacin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rosoxacin (Acrosoxacin) | Quinolone Antibiotic | DC Chemicals [dcchemicals.com]
- 3. Rosoxacin | C17H14N2O3 | CID 287180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Rosoxacin used for? [synapse.patsnap.com]
- 5. syncsci.com [syncsci.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. rosoxacin synthesis - chemicalbook [chemicalbook.com]
- 8. Rosoxacin - Wikipedia [en.wikipedia.org]
- 9. Rosoxacin [medbox.iiab.me]
- 10. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. What is the mechanism of Rosoxacin? [synapse.patsnap.com]
- 13. rosoxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
